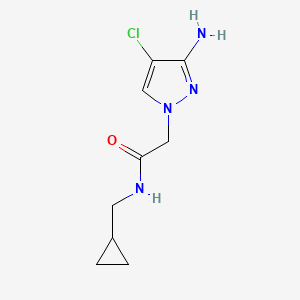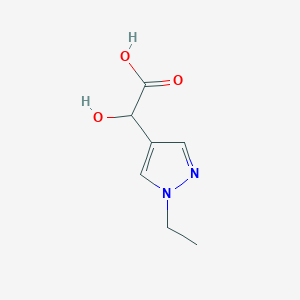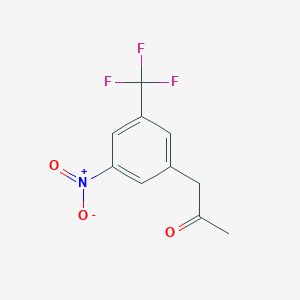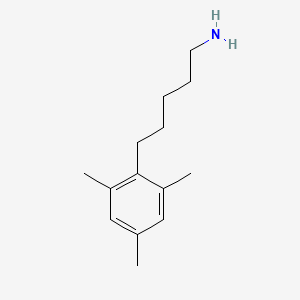
5-Mesitylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mesitylpentan-1-amine: is an organic compound with the molecular formula C14H23N It is a derivative of pentan-1-amine, where the pentane chain is substituted with a mesityl group (2,4,6-trimethylphenyl)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mesitylpentan-1-amine typically involves the alkylation of mesitylene with a suitable pentan-1-amine precursor. One common method is the reductive amination of mesityl ketone with pentan-1-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium on carbon are often used to facilitate the reaction. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Mesitylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or sulfonyl chlorides are used in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted mesityl derivatives.
Scientific Research Applications
Chemistry: 5-Mesitylpentan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of 5-Mesitylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Pentan-1-amine: A primary aliphatic amine with a simpler structure.
5-Amino-1-pentanol: An amino alcohol with different functional groups.
N-methylpentan-1-amine: A methylated derivative with distinct properties.
Uniqueness: 5-Mesitylpentan-1-amine is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11-9-12(2)14(13(3)10-11)7-5-4-6-8-15/h9-10H,4-8,15H2,1-3H3 |
InChI Key |
YKJQEJCGXOQROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
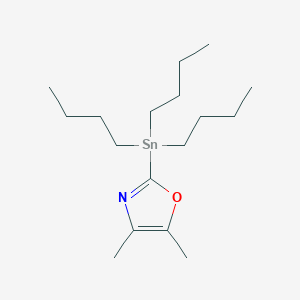
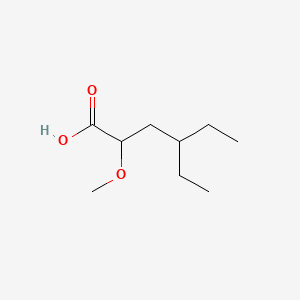
amine](/img/structure/B13528446.png)

